3-(4-Isopropylphenyl)-2-methylpropanal
Overview
Description
Xi-3-(4-isopropylphenyl)-2-methylpropanal, also known as cyclamen aldehyde, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Xi-3-(4-isopropylphenyl)-2-methylpropanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, xi-3-(4-isopropylphenyl)-2-methylpropanal is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, xi-3-(4-isopropylphenyl)-2-methylpropanal can be found in fruits and herbs and spices. This makes xi-3-(4-isopropylphenyl)-2-methylpropanal a potential biomarker for the consumption of these food products.
Mechanism of Action
Target of Action
Cyclamen aldehyde is primarily used as a fragrance molecule . Its primary targets are olfactory receptors, which are proteins involved in the detection of smell. When cyclamen aldehyde binds to these receptors, it triggers a neural response that is interpreted by the brain as the scent of cyclamen or lily-of-the-valley .
Mode of Action
The interaction of cyclamen aldehyde with its targets involves the binding of the compound to specific sites on the olfactory receptors. This binding changes the conformation of the receptors, triggering a signal transduction pathway that results in the perception of smell .
Biochemical Pathways
The biochemical pathways affected by cyclamen aldehyde are primarily related to olfaction, the sense of smell. The binding of cyclamen aldehyde to olfactory receptors triggers a cascade of biochemical events, leading to the generation of a nerve impulse that is transmitted to the brain. The brain interprets this signal as a specific scent .
Pharmacokinetics
Its distribution would be systemic, and it would be metabolized and excreted by the body’s standard mechanisms for handling xenobiotics .
Result of Action
The primary result of cyclamen aldehyde’s action is the perception of a specific scent. This is a molecular effect, resulting from the interaction of the compound with olfactory receptors. On a cellular level, this leads to the generation of a nerve impulse that is transmitted to the brain .
Action Environment
The action, efficacy, and stability of cyclamen aldehyde can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, the compound’s stability could be influenced by exposure to light or oxygen .
Properties
IUPAC Name |
2-methyl-3-(4-propan-2-ylphenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVDHOSLNRHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044769 | |
Record name | Cyclamen aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Other Solid, Colourless to pale yellow liquid; Strong floral aroma | |
Record name | Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most fixed oils; Insoluble in propylene glycol, glycerin, water, Soluble (in ethanol) | |
Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.946-0.952 | |
Record name | 2-Methyl-3-(p-isopropylphenyl)propionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1453/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-95-7 | |
Record name | Cyclamen aldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclamen aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanal, .alpha.-methyl-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclamen aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-p-cumenyl-2-methylpropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLAMEN ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U37UX0E1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovations have been made in cyclamen aldehyde production to improve yield and purity?
A2: Recent research has focused on developing catalytic processes for cyclamen aldehyde production that maximize yield and purity. One such innovation involves using palladium carbon as a catalyst with ethanol as a solvent and potassium carbonate as an antichlor in the hydrogenation of primary cyclamen aldehyde []. This method allows for multiple cycles of catalyst reuse, reducing production costs and ensuring a high-purity end product. Additionally, employing fine vacuum falling film fractionating columns during the purification process helps minimize impurities like Radix Pecteilis susannae alcohol, leading to a purer cyclamen aldehyde product with a unimodal content exceeding 98.5% [].
Q2: What is the molecular formula, weight, and any relevant spectroscopic data for cyclamen aldehyde?
A2: The molecular formula for cyclamen aldehyde is C14H20O, and its molecular weight is 204.31 g/mol. While specific spectroscopic data isn't provided in the provided abstracts, key structural features can be identified. It consists of an aldehyde group (-CHO) attached to a substituted benzene ring. The benzene ring has an isopropyl group at the para position and a methyl and ethyl group attached to the same carbon adjacent to the ring.
Q3: How does the structure of cyclamen aldehyde contribute to its fragrance profile?
A3: The characteristic floral, sweet, and slightly green scent of cyclamen aldehyde is attributed to its unique combination of functional groups and their spatial arrangement. The aldehyde group (-CHO) is primarily responsible for the strong floral note, while the isopropyl and methyl groups contribute to the overall sweetness and green nuances.
Q4: What challenges are associated with the stability of cyclamen aldehyde, and how are they addressed in formulations?
A5: Cyclamen aldehyde can degrade over time, leading to a loss of fragrance intensity and potential changes in odor profile. To enhance its stability, researchers have explored encapsulation techniques. One such approach encapsulates cyclamen aldehyde within poly(tert-butylacrylate) nanocapsules via miniemulsion polymerization []. This encapsulation not only improves stability but also allows for controlled release of the fragrance, extending its lifespan in applications like scented fabrics. Another strategy utilizes β-cyclodextrin to form inclusion complexes with cyclamen aldehyde [, ]. These complexes enhance stability, reduce sublimation, and improve the overall shelf life of the fragrance.
Q5: What are the known toxicological properties of cyclamen aldehyde, and are there any species-specific concerns?
A6: Studies indicate that cyclamen aldehyde exhibits species-specific metabolic pathways, leading to male rat reprotoxicity [, ]. This effect is attributed to the accumulation of benzoyl-CoA conjugates, suggesting a potential link between metabolism and toxicity []. Further research is crucial to understand the mechanisms underlying these effects and their relevance to human health. Predictive models using machine learning algorithms and physicochemical descriptors are being explored to assess the sensitizing potential of cyclamen aldehyde and other cosmetic ingredients []. This approach aims to reduce reliance on animal testing while ensuring consumer safety.
Q6: Beyond its use in perfumes, what other applications is cyclamen aldehyde being explored for?
A7: Cyclamen aldehyde's potential extends beyond perfumery. Researchers are investigating its use in transdermal drug delivery systems. One study evaluated the suitability of human-induced pluripotent stem cell-based skin for assessing the permeation and irritation potential of cyclamen aldehyde and other chemicals []. This suggests its potential use in developing new transdermal drug formulations and safety testing protocols.
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